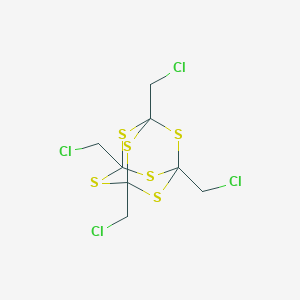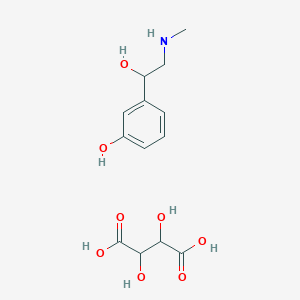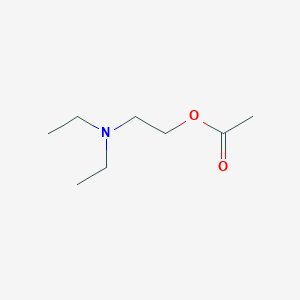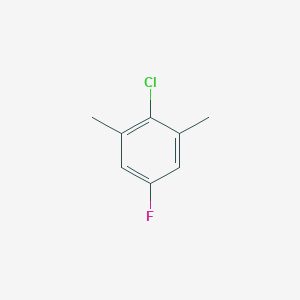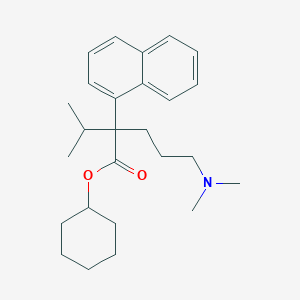
Bromotrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromotrichlorosilane: is a chemical compound with the formula SiBrCl₃ . It is a member of the silane family, which consists of silicon and hydrogen atoms, often combined with other elements such as halogens. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromotrichlorosilane can be synthesized through the reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently. The general reaction is as follows:
SiCl4+Br2→SiBrCl3+Cl2
Industrial Production Methods: In industrial settings, the production of silane, bromotrichloro- involves large-scale reactors where silicon tetrachloride and bromine are combined under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The resulting compound is then purified through distillation or other separation techniques to obtain high-purity silane, bromotrichloro-.
Chemical Reactions Analysis
Types of Reactions: Bromotrichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more halogen atoms.
Reduction Reactions: It can be reduced to form simpler silanes or silicon-containing compounds.
Oxidation Reactions: It can be oxidized to form silicon dioxide (SiO₂) and other silicon oxides.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with silane, bromotrichloro- under mild conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are used in reduction reactions.
Oxidizing Agents: Such as oxygen (O₂) or hydrogen peroxide (H₂O₂), are used in oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Reduction Products: Simpler silanes or silicon-containing compounds.
Oxidation Products: Silicon dioxide (SiO₂) and other silicon oxides.
Scientific Research Applications
Bromotrichlorosilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of silane, bromotrichloro- involves its ability to react with various substrates through substitution, reduction, and oxidation reactions. Its molecular targets include nucleophiles, reducing agents, and oxidizing agents, which interact with the silicon and halogen atoms in the compound. The pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparison with Similar Compounds
- Silane, trichloromethyl- (SiCl₃CH₃)
- Silane, trichlorofluoro- (SiCl₃F)
- Silane, trichloroiodo- (SiCl₃I)
Comparison: Bromotrichlorosilane is unique due to the presence of bromine, which imparts distinct reactivity and properties compared to other halogenated silanes. For example, the bromine atom can participate in specific substitution reactions that are not possible with other halogens. Additionally, the physical and chemical properties, such as boiling point and reactivity, differ among these compounds, making silane, bromotrichloro- suitable for specific applications where other silanes may not be as effective.
Properties
CAS No. |
13465-74-2 |
|---|---|
Molecular Formula |
BrCl3Si |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
bromo(trichloro)silane |
InChI |
InChI=1S/BrCl3Si/c1-5(2,3)4 |
InChI Key |
GGQKEDHYWOIABV-UHFFFAOYSA-N |
SMILES |
[Si](Cl)(Cl)(Cl)Br |
Canonical SMILES |
[Si](Cl)(Cl)(Cl)Br |
| 13465-74-2 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
Bromotrichlorosilane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



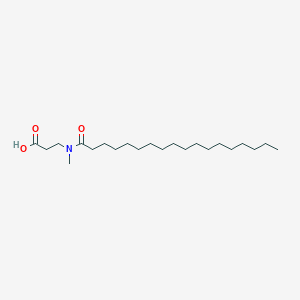
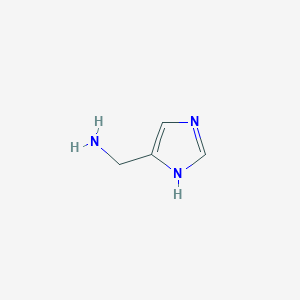
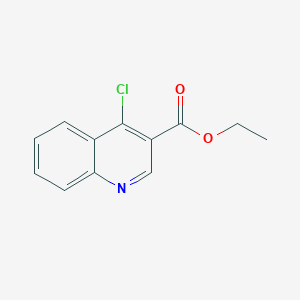
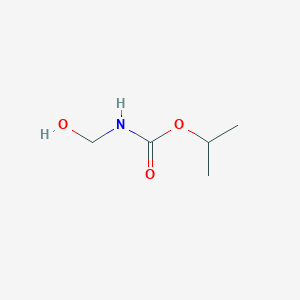

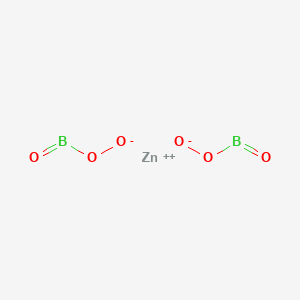
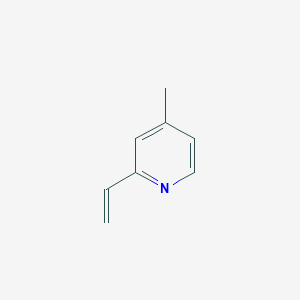
![1-chloro-3-[chloro(phenyl)methyl]benzene](/img/structure/B81777.png)
